2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one 2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 828273-76-3
VCID: VC19046078
InChI: InChI=1S/C18H17ClN2O2/c1-2-3-12-23-18-20-16-7-5-4-6-15(16)17(22)21(18)14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3
SMILES:
Molecular Formula: C18H17ClN2O2
Molecular Weight: 328.8 g/mol

2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one

CAS No.: 828273-76-3

Cat. No.: VC19046078

Molecular Formula: C18H17ClN2O2

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one - 828273-76-3

Specification

CAS No. 828273-76-3
Molecular Formula C18H17ClN2O2
Molecular Weight 328.8 g/mol
IUPAC Name 2-butoxy-3-(4-chlorophenyl)quinazolin-4-one
Standard InChI InChI=1S/C18H17ClN2O2/c1-2-3-12-23-18-20-16-7-5-4-6-15(16)17(22)21(18)14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3
Standard InChI Key XETTYJDFEHXALZ-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazolin-4(3H)-one backbone, a bicyclic system comprising two fused six-membered rings: a benzene ring fused to a pyrimidin-4-one ring. Key substituents include:

  • 2-Butoxy group: A four-carbon alkoxy chain enhancing lipophilicity.

  • 3-(4-Chlorophenyl) group: An aromatic ring with a chlorine atom at the para position, contributing to electronic effects and steric bulk .

Physicochemical Profile

Critical properties include:

PropertyValueSource
Molecular Weight328.8 g/mol
LogP (Partition Coefficient)4.22
Polar Surface Area (PSA)44.12 Ų
Exact Mass328.098 Da

The high LogP value suggests significant lipophilicity, favoring membrane permeability and oral bioavailability . The moderate PSA indicates potential blood-brain barrier penetration, relevant for central nervous system targets .

Synthetic Methodologies

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Oxidant-Free Synthesis: A three-component reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes under copper catalysis avoids toxic oxidants .

  • H2_2O2_2-Mediated Oxidation: Utilizes dimethyl sulfoxide (DMSO) as a carbon source and H2_2O2_2 as a mild oxidant, achieving yields up to 92% .

  • Ionic Liquid Catalysis: Silica-supported Brønsted acidic ionic liquids (e.g., MSPHS@SiO2_2) enable recyclable catalysis in ethanol-water mixtures .

Pharmacological Applications

Anticancer Activity

Quinazolinones inhibit kinases critical for cancer cell proliferation:

  • PI3Kδ Inhibition: Disruption of phosphatidylinositol 3-kinase delta (PI3Kδ) signaling, a key pathway in B-cell malignancies .

  • BRD4/PARP1 Dual Inhibition: Select derivatives exhibit synthetic lethality in BRCA1/2 wild-type breast cancer models by co-targeting bromodomain-containing protein 4 (BRD4) and poly (ADP-ribose) polymerase 1 (PARP1) .

Antimicrobial and Antiviral Effects

  • SARS-CoV-2 Main Protease (Mpro^\text{pro}) Inhibition: Structural analogs demonstrate non-covalent binding to Mpro^\text{pro}, disrupting viral replication .

  • Antibacterial Activity: Substituted quinazolinones show MIC values of 4–16 µg/mL against Gram-positive pathogens .

Central Nervous System (CNS) Effects

  • Anticonvulsant Properties: 3-Amino-2-methylquinazolin-4(3H)-one derivatives reduce seizure duration in maximal electroshock models .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR (CDCl3_3): δ 8.24 (d, J=7.9J = 7.9 Hz, 1H), 7.96 (s, 1H), 7.71–7.60 (m, 2H) .

  • Mass Spectrometry: HRMS (ESI): m/z calc. for C18H17ClN2O2\text{C}_{18}\text{H}_{17}\text{ClN}_2\text{O}_2 [M+H]+^+: 328.098, observed: 328.098 .

  • Infrared Spectroscopy: Key peaks at 1664 cm1^{-1} (C=O stretch) and 1610 cm1^{-1} (C=N stretch) .

Chromatographic Methods

  • HPLC Purity: >98% under reverse-phase conditions (C18 column, acetonitrile-water gradient) .

Recent Advancements and Future Directions

Structural Optimization

  • Hybrid Molecules: Conjugation with thiazolidine or oxadiazole rings enhances anticonvulsant and anticancer profiles .

  • Prodrug Strategies: Esterification of the butoxy group improves aqueous solubility .

Targeted Drug Delivery

  • Nanoparticle Formulations: Liposomal encapsulation increases tumor accumulation in xenograft models .

Computational Modeling

  • Molecular Docking: Predicts strong binding affinity (−9.2 kcal/mol) for PI3Kδ’s ATP-binding pocket .

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